molecular formula C17H20N2O3 B3009290 3-(3-Cyclopentylpropanamido)benzofuran-2-carboxamide CAS No. 898372-68-4

3-(3-Cyclopentylpropanamido)benzofuran-2-carboxamide

Cat. No. B3009290
M. Wt: 300.358
InChI Key: GPIJKEKAWFXOCY-UHFFFAOYSA-N
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Description

The compound "3-(3-Cyclopentylpropanamido)benzofuran-2-carboxamide" is a derivative of benzofuran-2-carboxamide, a scaffold that has been extensively studied for its potential biological activities, including anticancer, anti-inflammatory, and cholinesterase inhibitory effects. Benzofuran derivatives have been synthesized and evaluated for various biological activities, as seen in the provided papers, which discuss the synthesis and biological evaluation of benzofuran carboxamide derivatives with different substituents and their potential as therapeutic agents .

Synthesis Analysis

The synthesis of benzofuran-2-carboxamide derivatives typically involves the reaction of salicylaldehyde derivatives with appropriate reagents such as ethyl bromoacetate, followed by hydrolysis and amidation with different amines . Some methods also include cascade formal [3 + 2] cycloaddition reactions catalyzed by metal triflates to introduce various substituents onto the benzofuran scaffold . Microwave-assisted synthesis has been employed as a rapid and efficient method to produce these compounds, highlighting the versatility and adaptability of the synthetic routes for these derivatives .

Molecular Structure Analysis

The molecular structure of benzofuran-2-carboxamide derivatives has been characterized using spectroscopic methods such as NMR, IR, Mass, and X-ray crystallography . Additionally, computational studies including DFT calculations, molecular docking, and analysis of intermolecular interactions have been conducted to optimize the structure and predict the biological activities of these compounds .

Chemical Reactions Analysis

Benzofuran-2-carboxamide derivatives can undergo various chemical reactions depending on the substituents present on the benzofuran ring and the amide nitrogen. These reactions can include further functionalization, such as O-alkylation and Knoevenagel condensation, to introduce additional pharmacophores and improve biological activity . The reactivity of these molecules can be influenced by the electronic properties of the substituents, as analyzed through molecular electrostatic potential and frontier molecular orbitals studies .

Physical and Chemical Properties Analysis

The physical and chemical properties of benzofuran-2-carboxamide derivatives are influenced by their molecular structure. The introduction of different substituents can affect properties such as solubility, melting point, and stability. The presence of hydrophobic groups and the +M effect of substituents on the N-phenyl ring have been found to potentiate the anticancer activity and NF-κB inhibitory activity, respectively . The electronic properties, such as HOMO-LUMO gap energy, are crucial for understanding the reactivity and potential biological activities of these compounds .

Scientific Research Applications

Synthesis and Biological Evaluation

A series of new 3-(glycinamido)-benzofuran-2-carboxamide derivatives were synthesized, showcasing the chemical's versatility in developing new bioactive entities. These compounds were evaluated for their antimicrobial, anti-inflammatory, and DPPH radical scavenging activities, highlighting the chemical's potential in medicinal chemistry applications (Lavanya, Sribalan, & Padmini, 2017).

Antimicrobial and Antipyretic Agents

Another study utilized a microwave-assisted one-pot approach to synthesize benzofuran-2-carboxamides, which were assayed for their anti-inflammatory, analgesic, and antipyretic activities in vivo. Some derivatives demonstrated potent activities, suggesting their importance in the development of new pharmacological agents (Xie et al., 2014).

Antitumor and Antiviral Activities

The synthesis of C-nucleosides with modified sugar moieties, including 3(5)-Carboxamido-4-(β- d -ribofuranosyl)pyrazoles and tetrazole C-nucleosides, demonstrated moderate in vitro antiviral and antitumor activities. These findings open new avenues for the development of therapeutic agents targeting specific cancer cell lines and viral infections (Popsavin et al., 2002).

Antibiotic and Antibacterial Drugs

A study on the synthesis of thiophene-2-carboxamide derivatives revealed their potential as new antibiotic and antibacterial drugs. This research contributes to the search for novel compounds with effective microbial inhibition properties (Ahmed, 2007).

Antimicrobial and Antifungal Activity

Research on the synthesis and characterization of ortho-amino substituted benzamide derivatives indicated significant antimicrobial and antifungal activities. These findings highlight the role of benzamides in developing new therapeutic agents for treating various microbial and fungal infections (Ammaji et al., 2019).

Future Directions

Given the vast number of applications of benzofuran-based drugs in today’s medicine, there exists considerable interest for novel synthetic methodologies that can grant expedient access to new kinds of benzofuran derivatives . The broad range of clinical uses of benzofuran derivatives indicates the diverse pharmacological activities of this series of compounds, making these substances potential natural drug lead compounds .

properties

IUPAC Name

3-(3-cyclopentylpropanoylamino)-1-benzofuran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N2O3/c18-17(21)16-15(12-7-3-4-8-13(12)22-16)19-14(20)10-9-11-5-1-2-6-11/h3-4,7-8,11H,1-2,5-6,9-10H2,(H2,18,21)(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GPIJKEKAWFXOCY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)CCC(=O)NC2=C(OC3=CC=CC=C32)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(3-Cyclopentylpropanamido)benzofuran-2-carboxamide

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